4-Hexanoylbiphenyl
Overview
Description
4-Hexanoylbiphenyl is a chemical compound with the molecular formula C18H20O . It has an average mass of 252.351 Da and a monoisotopic mass of 252.151413 Da .
Molecular Structure Analysis
The molecular structure of 4-Hexanoylbiphenyl consists of a biphenyl group attached to a hexanoyl group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
4-Hexanoylbiphenyl has a density of 1.0±0.1 g/cm3, a boiling point of 382.7±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 63.1±3.0 kJ/mol and a flash point of 164.8±14.2 °C . The compound has a molar refractivity of 79.4±0.3 cm3 .Scientific Research Applications
1. Molecular Engineering and Crystal Design
- Engineering Molecular Networks: A study by Maly, Gagnon, Maris, and Wuest (2007) focused on engineering molecular crystals using hexaphenylbenzene derivatives, highlighting the significance of maintaining consistent molecular shapes in engineering crystals with predetermined properties. This research is relevant for designing materials with specific molecular configurations (Maly, Gagnon, Maris, & Wuest, 2007).
2. Ecotoxicological Evaluation
- Impact on Aquatic Organisms and Mammalian Cells: Cheng Jiangning et al. (2004) conducted a comprehensive study on the ecotoxicological effects of 4-aminobiphenyl, using various bioassays. Their findings show that 4-aminobiphenyl is toxic to aquatic organisms and mammalian cells, highlighting the need for careful environmental management of such compounds (Cheng Jiangning et al., 2004).
3. Chemical Structure and Properties
- Structural Analysis of Novel Compounds: A study by Khairul et al. (2017) presented the synthesis and structural analysis of a new derivative, 1-hexanoyl-3-(4-p-tolylethynyl-phenyl)-thiourea (APHX), providing insights into the properties and potential applications of such compounds in detecting volatile organic compounds (Khairul et al., 2017).
4. Liquid Crystalline Materials and Molecular Ordering
- Study of Nematic Liquid Crystals: Ojha, Rajeswari, and Pisipati (2000) conducted a computational analysis of the molecular ordering of a specific liquid crystal, exploring intermolecular interactions in a dielectric medium. This research is significant for understanding the behavior of liquid crystals and developing molecular models for liquid crystallinity (Ojha, Rajeswari, & Pisipati, 2000).
5. Flame Retardancy in Materials
- Synthesis and Flame-Retardant Mechanism: Yang et al. (2016) synthesized hexa(4-maleimido-phenoxyl)-cyclotriphosphazene (HMCP) and evaluated its application as a flame retardant in epoxy resin. The study provides insights into the flame-retardant properties and mechanisms of such compounds, emphasizing their utility in enhancing material safety (Yang et al., 2016).
6. Coordination Polymers and Network Structures
- Development of Coordination Polymers: Hollis, Batten, and Sumby (2013) explored the synthesis and characterization of coordination polymers using hexakis(4-cyanophenyl)[3]radialene. Their research sheds light on the structural diversity and stoichiometry of these polymers, which is crucial for applications in materials science and engineering (Hollis, Batten, & Sumby, 2013).
Safety And Hazards
properties
IUPAC Name |
1-(4-phenylphenyl)hexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-2-3-5-10-18(19)17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,11-14H,2-3,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVQDDCTUWJMFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345193 | |
Record name | 4-Hexanoylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexanoylbiphenyl | |
CAS RN |
59662-26-9 | |
Record name | 4-Hexanoylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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